molecular formula C19H17N3O5 B5970851 6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione

6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione

Cat. No.: B5970851
M. Wt: 367.4 g/mol
InChI Key: WMZOLTVWZNBCHN-UHFFFAOYSA-N
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Description

6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines pyrimidine and phenyl groups

Properties

IUPAC Name

6-hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-26-13-9-7-12(8-10-13)22-18(24)14(17(23)21-19(22)25)11-20-15-5-3-4-6-16(15)27-2/h3-11,24H,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZOLTVWZNBCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable pyrimidine precursor under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one: Shares a similar hydroxyl and methoxy substitution pattern but differs in the core structure.

    2-Hydroxy-1-(4-methoxyphenyl)propyl hexopyranoside: Similar methoxyphenyl group but different core structure and functional groups.

Uniqueness

6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione is unique due to its combination of pyrimidine and phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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